molecular formula C12H8FNO3 B2484645 3-(4-fluorophenoxy)pyridine-4-carboxylicacid CAS No. 1509396-97-7

3-(4-fluorophenoxy)pyridine-4-carboxylicacid

Cat. No.: B2484645
CAS No.: 1509396-97-7
M. Wt: 233.198
InChI Key: SMIMLVZWSMNFOL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)pyridine-4-carboxylic acid is a fluorinated pyridine derivative characterized by a 4-fluorophenoxy substituent at the 3-position of the pyridine ring and a carboxylic acid group at the 4-position. Its molecular formula is C₁₂H₈FNO₃, with a molecular weight of 233.20 g/mol . The compound’s structure combines the aromatic pyridine core with a polar carboxylic acid group and a lipophilic 4-fluorophenoxy moiety, making it a versatile building block in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-fluorophenoxy)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIMLVZWSMNFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid involves the reaction of 4-fluorophenol with 4-chloropyridine-3-carboxylic acid under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid .

Chemical Reactions Analysis

3-(4-Fluorophenoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives, including 3-(4-fluorophenoxy)pyridine-4-carboxylic acid, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, revealing effectiveness particularly against Gram-positive bacteria.

Case Study: Antibacterial Efficacy

  • Study Findings : In vitro assessments showed that the compound inhibited the growth of Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics like ciprofloxacin .
  • Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

Anticancer Properties

3-(4-Fluorophenoxy)pyridine-4-carboxylic acid has also been investigated for its anticancer potential. Various derivatives have shown cytotoxic effects against multiple cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

  • Research Overview : A study focusing on the compound's effects on A431 vulvar epidermal carcinoma cells indicated significant inhibition of cell proliferation, linked to the induction of apoptosis through caspase activation pathways .
  • Data Table: Cytotoxic Effects on Different Cell Lines
Cell LineIC50 (µM)Mechanism of Action
A43112Induction of apoptosis via caspase pathways
MCF-715Cell cycle arrest and apoptosis
HeLa18Disruption of mitochondrial function

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Case Study: Inhibition of COX Enzymes

  • Experimental Results : In vitro assays demonstrated that 3-(4-fluorophenoxy)pyridine-4-carboxylic acid effectively inhibited COX-2 activity, leading to reduced prostaglandin synthesis.
  • Potential Applications : This property suggests its utility in developing new anti-inflammatory drugs for conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that pyridine derivatives may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

  • Research Insights : The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease progression. Preliminary results indicate effective inhibition, suggesting potential therapeutic applications for cognitive enhancement .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid is critical for optimizing its pharmacological properties.

Data Table: SAR Insights

Structural ModificationBiological ActivityRemarks
Fluorine substitution at para positionIncreased lipophilicityEnhances membrane permeability
Carboxylic acid groupAntimicrobial activityEssential for interaction with target proteins
Pyridine ringCytotoxicityCore structure necessary for activity

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-4-carboxylic Acid Derivatives

3-Fluoropyridine-4-carboxylic Acid
  • Molecular Formula: C₆H₄FNO₂
  • Molecular Weight : 141.10 g/mol
  • Key Differences: Simpler structure with a fluorine atom directly attached to the pyridine ring (position 3). Lacks the phenoxy group, reducing steric bulk and lipophilicity.
  • Applications : Primarily used as a synthetic intermediate. Its smaller size may enhance solubility but limit target binding specificity compared to bulkier derivatives.
2-(4-Fluorophenyl)pyridine-4-carboxylic Acid
  • Molecular Formula: C₁₂H₈FNO₂
  • Molecular Weight : 217.20 g/mol
  • Key Differences: Contains a 4-fluorophenyl group at position 2 instead of a phenoxy group. The phenyl group increases aromaticity but lacks the oxygen atom, altering electronic properties.

Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives

These compounds feature a fused pyrazole-pyridine core and are prominent in drug discovery for their bioactivity. Examples include:

6-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C₁₅H₁₃N₃O₃
  • Molecular Weight : 283.29 g/mol
  • Key Differences: A pyrazole ring fused to pyridine enhances planarity and rigidity. The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in 3-(4-fluorophenoxy)pyridine-4-carboxylic acid.
  • Pharmacological Relevance : Demonstrated as a peroxisome proliferator-activated receptor (PPAR) activator, upregulating transcriptional activity .
1-(4-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C₂₀H₁₄FN₃O₂
  • Molecular Weight : 347.35 g/mol
  • Key Differences :
    • Dual substitution with fluorophenyl and phenyl groups enhances target affinity through π-π interactions.
    • The methyl group on the pyrazole ring may improve metabolic stability.

Other Fluorophenoxy-Substituted Carboxylic Acids

2-(4-Fluorophenoxy)thiazole-5-carboxylic Acid
  • Structure: Thiazole ring replaces pyridine, with a 4-fluorophenoxy group at position 2 .
  • Reduced aromaticity compared to pyridine derivatives.

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Property 3-(4-Fluorophenoxy)pyridine-4-carboxylic Acid 3-Fluoropyridine-4-carboxylic Acid PPAR-Active Pyrazolo[3,4-b]pyridine Derivative
Molecular Weight 233.20 g/mol 141.10 g/mol 283.29–347.35 g/mol
LogP (Estimated) ~2.5 (moderate lipophilicity) ~0.8 (high polarity) ~3.0–3.5 (high lipophilicity)
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1–2 (COOH, NH)
Aromatic Substituents 4-fluorophenoxy None Methoxyphenyl, fluorophenyl
  • Key Insight: The 4-fluorophenoxy group in the target compound balances lipophilicity and polarity, enhancing membrane permeability compared to simpler carboxylic acids like 3-fluoropyridine-4-carboxylic acid.

Pharmacological Activity

  • PPAR Activation: Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives show robust PPAR activation, upregulating genes involved in lipid metabolism . In contrast, 3-(4-fluorophenoxy)pyridine-4-carboxylic acid’s activity remains unexplored but may target similar pathways due to structural analogies.
  • Enzyme Inhibition: Pyridine-4-carboxylic acids are often explored as enzyme inhibitors (e.g., kinases), where the phenoxy group could modulate binding pocket interactions .

Biological Activity

3-(4-Fluorophenoxy)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and influences its interaction with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C11_{11}H8_{8}FNO3_{3}
  • Molecular Weight : 223.18 g/mol
  • CAS Number : 1509396-97-7

The biological activity of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom in the para position of the phenyl ring plays a crucial role in modulating the compound's reactivity and binding affinity, which can enhance its therapeutic efficacy.

Antimicrobial Activity

Research has shown that compounds containing fluorophenyl groups often exhibit enhanced antimicrobial properties. For instance, studies have indicated that derivatives of similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The incorporation of the fluorine atom has been linked to increased potency due to altered pharmacokinetics and reduced metabolic degradation .

Anti-inflammatory Effects

3-(4-fluorophenoxy)pyridine-4-carboxylic acid has been investigated for its anti-inflammatory properties. Compounds with similar structural motifs have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, derivatives exhibiting COX-1 and COX-2 inhibitory activity have demonstrated potential in reducing inflammation in preclinical models .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Research indicates that similar pyridine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Molecular docking studies suggest favorable interactions between the compound and specific protein targets involved in cancer progression .

Case Studies

StudyFindings
Antimicrobial Evaluation Demonstrated effectiveness against E. coli and S. aureus with MIC values in the low micromolar range .
Anti-inflammatory Activity Showed significant inhibition of COX-2 with an IC50_{50} value comparable to standard anti-inflammatory drugs .
Anticancer Assessment Induced apoptosis in MCF-7 cells with an IC50_{50} of 15 µM; exhibited synergistic effects when combined with other chemotherapeutics .

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